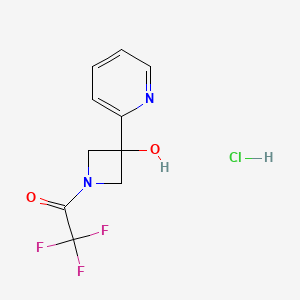

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C10H10ClF3N2O2 . It has a molecular weight of 282.65 .

Molecular Structure Analysis

The molecular structure of this compound includes a trifluoroethanone group attached to a pyridin-2-yl azetidine ring . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .Applications De Recherche Scientifique

Pharmacophore Exploration

The compound’s structure, which includes a pyridine ring and an azetidine ring, allows for efficient exploration of the pharmacophore space due to sp3 hybridization . This makes it a valuable scaffold in drug discovery .

Stereochemistry

The presence of the azetidine ring in the compound contributes to the stereochemistry of the molecule . This is important in drug design as the spatial arrangement of atoms in a molecule can significantly affect a drug’s performance .

Three-Dimensional Coverage

The non-planarity of the azetidine ring in the compound provides increased three-dimensional (3D) coverage . This is a phenomenon called “pseudorotation” and is beneficial in the design of drugs with enhanced selectivity .

Synthesis of Photoreactive Probes

While not directly related to MFCD23142956, similar compounds have been used as reactants for the synthesis of photoreactive probes . These probes are used to differentiate the binding sites of noncompetitive GABA receptor antagonists .

5. Inactivators of Human Cytochrome P450 2B6 Again, similar compounds have been used to synthesize inactivators of human cytochrome P450 2B6 . This enzyme is involved in the metabolism of several clinically important drugs, and its inactivation can lead to significant drug-drug interactions .

Anticonvulsants

Compounds with similar structures have been used to synthesize hydroxyamides, which have shown potential as anticonvulsants .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3-hydroxy-3-pyridin-2-ylazetidin-1-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2.ClH/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7;/h1-4,17H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRCUJSSSOKGQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(F)(F)F)(C2=CC=CC=N2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridyl)-1-azetidinyl]ethanone Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)

![t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)